Technical Guide: N-Benzyl-2-(2-chlorophenoxy)acetamide
Technical Guide: N-Benzyl-2-(2-chlorophenoxy)acetamide
Executive Summary
N-benzyl-2-(2-chlorophenoxy)acetamide (CAS: 301678-58-0) is a bioactive small molecule scaffold belonging to the class of phenoxyacetamides .[1][2][3] While often cataloged as a rare chemical for early-stage discovery, this specific structural motif represents a critical "privileged structure" in medicinal chemistry, bridging the gap between simple auxin-like herbicides and complex pharmaceutical agents like Lacosamide (anticonvulsant) and ISRIB (integrated stress response inhibitor).[1][2]
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via Williamson etherification, its structural activity relationships (SAR) regarding the ortho-chloro substitution, and its potential utility as a lead compound in osteoclast differentiation inhibition and ion channel modulation.[1][2]
Chemical Identity & Physicochemical Profile[4][5][6][7][8][9]
The compound consists of a central acetamide linker connecting a lipophilic benzyl amine moiety and a 2-chlorophenoxy group.[1][2] The ortho-chlorine atom provides specific steric bulk and metabolic protection to the phenoxy ring, distinct from its para-chloro analogs (e.g., ISRIB).[1][2]
Table 1: Physicochemical Properties (Predicted & Experimental)
| Property | Value | Clinical Relevance |
| Molecular Formula | C₁₅H₁₄ClNO₂ | Core scaffold composition |
| Molecular Weight | 275.73 g/mol | Optimal for CNS penetration (<450 Da) |
| LogP (Predicted) | 3.2 – 3.5 | High lipophilicity; likely blood-brain barrier (BBB) permeable |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding pocket interaction |
| H-Bond Acceptors | 2 (Amide O, Ether O) | Facilitates hydrogen bonding networks |
| Rotatable Bonds | 5 | Flexible linker allows induced-fit binding |
| Topological Polar Surface Area | ~38 Ų | Well within the limit (<90 Ų) for BBB penetration |
Synthesis & Manufacturing Protocol
The most robust route to N-benzyl-2-(2-chlorophenoxy)acetamide is a convergent synthesis involving the coupling of 2-chlorophenol with a pre-formed chloroacetamide precursor.[1][2] This method minimizes side reactions compared to direct acyl chloride coupling.[1][2]
Reaction Pathway Visualization
The following diagram illustrates the convergent synthesis pathway and the critical intermediate steps.
Figure 1: Convergent synthesis pathway via N-benzyl-2-chloroacetamide intermediate.[1][2]
Detailed Experimental Protocol
Phase 1: Synthesis of Intermediate (N-benzyl-2-chloroacetamide)
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Reagents: Benzylamine (10 mmol), Chloroacetyl chloride (11 mmol), Triethylamine (TEA, 12 mmol), Dichloromethane (DCM, 20 mL).[1][2]
-
Procedure:
-
Dissolve benzylamine and TEA in dry DCM under nitrogen atmosphere. Cool to 0°C.[1][2]
-
Add chloroacetyl chloride dropwise over 20 minutes to prevent exotherm.[1][2]
-
Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Workup: Wash with 1N HCl (remove unreacted amine), then sat. NaHCO₃. Dry organic layer over MgSO₄ and concentrate in vacuo.
-
Validation: Confirm intermediate via TLC (Hexane:EtOAc 3:1).
-
Phase 2: Etherification to Target
-
Reagents: 2-Chlorophenol (1.0 mmol), N-benzyl-2-chloroacetamide (1.1 mmol), Potassium Carbonate (K₂CO₃, 1.5 mmol), Acetonitrile (CH₃CN, 10 mL).[1][2]
-
Procedure:
-
Suspend K₂CO₃ in CH₃CN.[1][2][4] Add 2-chlorophenol and stir for 15 min to generate the phenoxide anion.
-
Add the Phase 1 intermediate (N-benzyl-2-chloroacetamide).[1][2]
-
Reflux at 80°C for 3–5 hours. Monitor consumption of phenol by TLC.[1][2]
-
Purification: Cool to RT. Filter off inorganic salts.[1][2][5] Evaporate solvent.[1][2][5][6][4]
-
Recrystallize crude solid from Ethanol/Water or purify via silica column chromatography (Gradient: 10% → 30% EtOAc in Hexanes).
-
-
Yield: Typical yields range from 85–92% for this specific substitution pattern [1, 2].[1][2]
Structural Activity Relationship (SAR) & Pharmacology[1]
The "2-chlorophenoxy" moiety is not merely a lipophilic cap; it dictates the molecule's interaction with biological targets.[1][2]
The "Ortho-Chloro" Effect
Unlike the para-chloro substitution found in ISRIB (which targets eIF2B), the ortho-chloro substitution in this molecule introduces a "twist" in the phenoxy ring relative to the acetamide plane.[1][2]
-
Conformational Lock: The Cl atom at the 2-position creates steric clash with the ether oxygen lone pairs, forcing the ring out of planarity.[1][2] This non-planar conformation is often critical for fitting into hydrophobic pockets of enzymes or ion channels.[1][2]
-
Metabolic Stability: The 2-position blockage prevents hydroxylation at this metabolically labile site, potentially extending half-life compared to the unsubstituted phenoxy analog.[1][2]
Biological Mechanisms
Research into structurally homologous N-benzyl-phenoxyacetamides suggests two primary mechanisms of action:
-
Osteoclast Differentiation Inhibition (RANKL Signaling): Analogs containing the 2-chlorophenoxy core (e.g., PPOA-N-Ac-2-Cl) have been shown to downregulate TRAF6 and NFATc1 expression.[1][2][7] This pathway is critical for preventing bone resorption in osteoporosis models.[1][2] The N-benzyl variant serves as a simplified probe for this pathway [3].[1][2]
-
Voltage-Gated Sodium Channel (VGSC) Modulation: The structural similarity to Lacosamide (which possesses a benzylamide and a functionalized alpha-carbon) suggests potential activity at the slow inactivation gate of sodium channels (NaV1.x).[1][2] The lipophilic phenoxy group mimics the hydrophobic domain required for channel interaction.[1][2]
Mechanism of Action Diagram
Figure 2: Putative biological pathways based on structural homology to known phenoxyacetamides.
Experimental Validation Workflows
To validate the activity of N-benzyl-2-(2-chlorophenoxy)acetamide in a research setting, the following assays are recommended.
In Vitro Osteoclastogenesis Assay[1]
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Induction: Treat cells with RANKL (50 ng/mL) to induce differentiation into osteoclasts.[1][2]
-
Treatment: Co-treat with compound (0.1, 1, 10 µM) for 5 days.
-
Readout: TRAP (Tartrate-Resistant Acid Phosphatase) staining.[1][2][7]
-
Success Metric: A dose-dependent reduction in multinucleated TRAP-positive cells indicates successful inhibition of osteoclast differentiation [3].[1][2]
Antimicrobial Disk Diffusion (Secondary Screen)
Phenoxyacetamides often exhibit auxinic or antimicrobial properties.[1]
-
Protocol: Load 50 µg of compound onto sterile disks. Place on inoculated agar plates. Incubate at 37°C for 24h.
-
Analysis: Measure Zone of Inhibition (ZOI) in mm.
References
-
Li, Y., et al. (2008).[1][2][6] "N-Benzyl-2-(2,6-dichlorophenoxy)acetamide."[1][2][6] Acta Crystallographica Section E, 64(10), o1968.[1][2] Link
-
Li, Y., et al. (2008).[1][2] "N-Benzyl-2-(2,4-dichlorophenoxy)acetamide."[1][2] Acta Crystallographica Section E, 64(11), o2090.[1][2] Link
-
Thummuri, D., et al. (2019).[1][2] "Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide on Osteoclast Differentiation In Vitro." Molecules, 24(20), 3768.[1][2] Link[1]
-
Sidrauski, C., et al. (2013).[1][2] "Pharmacological brake-release of mRNA translation enhances cognitive memory (ISRIB)." eLife, 2, e00498.[1][2] Link
Sources
- 1. ≥98% (HPLC), powder, integrated stress response inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 2. prepchem.com [prepchem.com]
- 3. Sigma-aldrich n-[2-(4-chlorophenoxy)benzyl]-n-methylamine | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-Benzyl-2-(2,6-dichlorophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates - Google Patents [patents.google.com]
- 6. N-Benzyl-2-(2,4-dichlorophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
